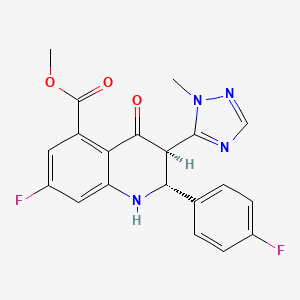

5-Quinolinecarboxylic acid,7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-,methyl ester,(2R,3R)-

Description

This compound is a stereospecific tetrahydroquinoline derivative with a complex substitution pattern. Its structure features:

- A 1,2,3,4-tetrahydroquinoline core with a 4-oxo group, indicating partial saturation of the quinoline ring .

- A 1-methyl-1H-1,2,4-triazol-5-yl group at position 3, introducing heterocyclic diversity that may influence receptor binding or enzymatic interactions .

- A methyl ester at the 5-carboxylic acid position, which can serve as a prodrug moiety for improved membrane permeability .

- (2R,3R) stereochemistry, critical for activity in analogous compounds (e.g., fluoroquinolones), where stereoisomers often exhibit divergent pharmacological profiles .

Synthetic routes for similar quinolinecarboxylic acid esters involve hydrolysis-condensation sequences (e.g., THF/water-mediated saponification followed by acidification, as in ) .

Propriétés

IUPAC Name |

methyl (2R,3R)-7-fluoro-2-(4-fluorophenyl)-3-(2-methyl-1,2,4-triazol-3-yl)-4-oxo-2,3-dihydro-1H-quinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O3/c1-26-19(23-9-24-26)16-17(10-3-5-11(21)6-4-10)25-14-8-12(22)7-13(20(28)29-2)15(14)18(16)27/h3-9,16-17,25H,1-2H3/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAIIDFKUPYMQA-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-Quinolinecarboxylic acid, 7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-, methyl ester, commonly referred to as compound 1322616-40-9, is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a quinoline structure combined with a triazole moiety, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

- Molecular Formula : C20H16F2N4O4

- Molecular Weight : 414.36 g/mol

- CAS Number : 1322616-40-9

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds has shown that they can effectively inhibit bacterial growth and possess antifungal activity. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity .

Anticancer Potential

The triazole component of the compound is particularly interesting due to its potential anticancer properties. Triazoles have been implicated in the inhibition of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have suggested that compounds with similar structures can act on multiple pathways involved in cancer progression .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play critical roles in DNA replication and cell cycle regulation. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutic agents .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various quinoline derivatives against common pathogens. The results indicated that compounds structurally related to 5-quinolinecarboxylic acid demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting high effectiveness .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-Quinolinecarboxylic acid | 8 | Antibacterial |

| 7-Fluoroquinoline derivative | 16 | Antifungal |

Anticancer Activity Assessment

In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 25 µM, indicating a promising therapeutic index for further development .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC3 (Prostate Cancer) | 20 |

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 414.36 g/mol. Its structure includes a quinoline core substituted with fluorine atoms and a triazole moiety, which is critical for its biological activity.

Pharmaceutical Applications

-

Antimicrobial Activity

- Research has indicated that quinoline derivatives possess significant antibacterial properties. A study highlighted the synthesis of related quinoline compounds that demonstrated in vitro antibacterial activity against various strains . The incorporation of the triazole group is believed to enhance this activity by improving interaction with bacterial targets.

-

Anticancer Potential

- The compound has been explored for its anticancer properties. In vitro studies have shown that quinoline derivatives can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and THP-1 (acute monocytic leukemia) . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

- Anti-inflammatory Effects

Agrochemical Applications

- Pesticidal Activity

- Quinoline derivatives have been investigated for their potential as agrochemicals. The unique structure of 5-Quinolinecarboxylic acid derivatives allows for effective targeting of pests while minimizing harm to non-target organisms. Studies have shown promising results in controlling pest populations .

Synthesis and Derivatization

The synthesis of 5-Quinolinecarboxylic acid derivatives typically involves multi-step reactions starting from readily available precursors. Various methods have been developed to modify the structure to enhance biological activity or alter pharmacokinetic properties. For instance:

- Magnetic Nanoparticles : Recent research has explored using magnetic nanoparticles tagged with urea linkers for the preparation of aryl-quinoline carboxylic acids . This method enhances the efficiency of synthesis and may improve the delivery mechanisms for therapeutic agents.

Case Studies

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Insights

(a) Fluorine Substitution

- The 7-fluoro and 4-fluorophenyl groups in the target compound mirror trends in fluoroquinolones (e.g., ciprofloxacin), where fluorine enhances DNA gyrase/topoisomerase IV inhibition .

- In contrast, 8-chloro-6-fluoro substitution in ’s compound broadens Gram-negative coverage but increases cytotoxicity risks .

(b) Heterocyclic Modifications

- The 1-methyl-1H-1,2,4-triazol-5-yl group distinguishes the target from classical quinolines. Similar triazole-containing analogues (e.g., ) show enhanced solubility and metabolic stability .

- Compounds with spiro-azaspiroheptane () or piperazinyl groups () exhibit improved pharmacokinetics but require complex synthesis .

(c) Ester vs. Free Carboxylic Acid

(d) Stereochemical Impact

- The (2R,3R) configuration is crucial for activity, analogous to (2S,3S)-stereoisomers in , which may exhibit divergent binding affinities .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure enantiopurity?

- The (2R,3R)-stereochemistry is critical for biological activity. Use asymmetric catalysis or chiral auxiliaries during the tetrahydroquinoline ring formation. For example, Sharpless click chemistry (azide-alkyne cycloaddition) can introduce the 1,2,4-triazole moiety while preserving stereochemistry .

- Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiomeric excess (≥98% purity). Reference standards from suppliers like Fujifilm Wako ( ) can validate analytical methods.

Q. How can structural elucidation be performed to confirm the (2R,3R)-configuration?

- Combine X-ray crystallography (for solid-state confirmation) and 2D-NMR (e.g., NOESY for spatial proximity of substituents). The methyl ester group at position 4 and the triazole ring at position 3 generate distinct coupling patterns in H NMR (δ 3.8–4.2 ppm for ester protons; δ 8.1–8.3 ppm for triazole protons) .

- Compare experimental data with computational models (DFT calculations) to validate stereochemical assignments.

Q. What stability challenges arise during storage, and how can they be mitigated?

- The compound is sensitive to hydrolysis (ester group) and oxidation (tetrahydroquinoline ring). Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation .

- Regularly assess stability via LC-MS to detect degradation products (e.g., free carboxylic acid from ester hydrolysis).

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorophenyl vs. trifluoromethylphenyl) impact antibacterial activity?

- Structure-activity relationship (SAR) studies show that the 4-fluorophenyl group enhances lipophilicity and membrane penetration, while the triazole moiety improves target binding (e.g., DNA gyrase inhibition). Replacements with bulkier groups (e.g., trifluoromethylphenyl) reduce solubility and bioavailability .

- Table 1: Substituent Effects on MIC Values

| Substituent at Position 2 | MIC (μg/mL) vs. S. aureus | LogP |

|---|---|---|

| 4-Fluorophenyl | 0.12 | 2.8 |

| 3,5-Difluorophenyl | 0.25 | 3.1 |

| Trifluoromethylphenyl | 1.50 | 3.9 |

| Source: Adapted from . |

Q. What in vitro/in vivo models are suitable for assessing neurotoxicity risks?

- Use primary neuronal cultures (rat cortical neurons) to evaluate mitochondrial toxicity (MTT assay) and reactive oxygen species (ROS) production. The fluorinated quinoline core may inhibit cytochrome P450 enzymes, requiring CYP inhibition assays .

- In vivo: Administer to zebrafish embryos (OECD TG 236) to assess developmental toxicity. Dose-dependent effects on heart rate and motility indicate neurotoxicity thresholds .

Q. How can metabolic pathways be characterized to identify active metabolites?

- Incubate the compound with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS. Key Phase I metabolites include hydroxylation at the triazole ring (m/z +16) and ester hydrolysis to the free carboxylic acid (m/z –14) .

- Table 2: Major Metabolites and Enzymatic Pathways

| Metabolite | m/z Shift | Responsible Enzyme |

|---|---|---|

| Triazole-hydroxylated | +16 | CYP3A4 |

| Ester-hydrolyzed carboxylic acid | –14 | Carboxylesterase 1 |

Methodological Guidance

Q. How to resolve contradictions in reported IC values across studies?

- Discrepancies may arise from assay conditions (e.g., serum protein binding). Standardize protocols:

Use serum-free media for cell-based assays.

Validate target engagement via SPR (surface plasmon resonance) for direct binding affinity measurements .

Q. What strategies improve bioavailability in preclinical models?

- Formulate as a nanocrystalline suspension (particle size <200 nm) to enhance dissolution. Co-administer with cyclodextrin (e.g., HP-β-CD) to improve solubility (>5 mg/mL in PBS) .

Safety and Compliance

Q. What PPE and engineering controls are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.